1-(2-(Difluoromethoxy)benzyl)piperazine
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Overview
Description
1-{[2-(Difluoromethoxy)phenyl]methyl}piperazine is an organic compound that features a piperazine ring substituted with a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(difluoromethoxy)phenyl]methyl}piperazine typically involves the reaction of 2-(difluoromethoxy)benzyl chloride with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(Difluoromethoxy)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazines or substituted aromatic compounds.
Scientific Research Applications
1-{[2-(Difluoromethoxy)phenyl]methyl}piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studies investigating receptor binding and enzyme inhibition.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-{[2-(difluoromethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring can interact with various biological targets, modulating their activity and leading to the desired pharmacological effects .
Comparison with Similar Compounds
- 1-{[2-(Trifluoromethoxy)phenyl]methyl}piperazine
- 1-{[2-(Methoxy)phenyl]methyl}piperazine
- 1-{[2-(Chloromethoxy)phenyl]methyl}piperazine
Comparison: 1-{[2-(Difluoromethoxy)phenyl]methyl}piperazine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This modification can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile .
Properties
Molecular Formula |
C12H16F2N2O |
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Molecular Weight |
242.26 g/mol |
IUPAC Name |
1-[[2-(difluoromethoxy)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H16F2N2O/c13-12(14)17-11-4-2-1-3-10(11)9-16-7-5-15-6-8-16/h1-4,12,15H,5-9H2 |
InChI Key |
KSQBGXDNORDRQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
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